molecular formula C4H2F6N2O2 B13937303 2,2,2-Trifluoro-N-(trifluoroacetyl)acetohydrazide

2,2,2-Trifluoro-N-(trifluoroacetyl)acetohydrazide

Cat. No.: B13937303
M. Wt: 224.06 g/mol
InChI Key: YMZFTUDOBBMKDM-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(trifluoroacetyl)acetohydrazide is a chemical compound with the molecular formula C4H2F6N2O2 and a molecular weight of 224.06 g/mol . It is known for its unique properties due to the presence of trifluoromethyl groups, which impart high electronegativity and stability to the molecule. This compound is used in various scientific research applications, particularly in the fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-N-(trifluoroacetyl)acetohydrazide typically involves the reaction of trifluoroacetic anhydride with hydrazine hydrate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or acetonitrile to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The product is then purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-N-(trifluoroacetyl)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetic acid derivatives, while reduction can produce hydrazine derivatives .

Scientific Research Applications

2,2,2-Trifluoro-N-(trifluoroacetyl)acetohydrazide is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-(trifluoroacetyl)acetohydrazide involves its interaction with molecular targets through its trifluoromethyl groups. These groups enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target molecules. This can lead to inhibition of enzyme activity or alteration of molecular pathways, depending on the specific application .

Comparison with Similar Compounds

Uniqueness: 2,2,2-Trifluoro-N-(trifluoroacetyl)acetohydrazide stands out due to its dual trifluoromethyl groups, which provide enhanced stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high thermal stability and resistance to chemical degradation .

Properties

Molecular Formula

C4H2F6N2O2

Molecular Weight

224.06 g/mol

IUPAC Name

2,2,2-trifluoro-N-(2,2,2-trifluoroacetyl)acetohydrazide

InChI

InChI=1S/C4H2F6N2O2/c5-3(6,7)1(13)12(11)2(14)4(8,9)10/h11H2

InChI Key

YMZFTUDOBBMKDM-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(F)(F)F)N(C(=O)C(F)(F)F)N

Origin of Product

United States

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